

# The Pharmacokinetics and Biodistribution of [18F]fallypride: A Technical Guide

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## Compound of Interest

Compound Name: Fallypride

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## Introduction

[18F]fallypride, or (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, is a high-affinity antagonist for dopamine D2 and D3 receptors.[1][2] Its properties make it an invaluable radiotracer for positron emission tomography (PET), enabling the in vivo quantification and visualization of D2/D3 receptors in the brain.[1][3] Due to its high affinity, it can effectively image not only the dopamine-rich striatal regions but also extrastriatal areas where receptor density is significantly lower, such as the cortex and thalamus.[4][5] This capability allows for comprehensive investigation of the dopaminergic system's role in various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[3][5][6] The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (about 20 minutes) allows for longer scan durations, which is critical for the accurate modeling of [18F]fallypride's slow kinetics, especially in high-density receptor regions.[5][7]

## Pharmacokinetics and Receptor Binding

[18F]fallypride exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype.[2] Its binding is reversible, allowing for the application of kinetic models to estimate receptor density and occupancy.[8]

## Binding Affinity and Kinetic Parameters

The affinity and kinetic parameters of [18F]**fallypride** have been characterized across different species and brain regions. These parameters are crucial for designing and interpreting PET studies, including drug occupancy and dopamine release paradigms.

Table 1: In Vitro and In Vivo Binding Affinity of [18F]**fallypride**

Parameter	Species/Condition	Value	Reference
IC50 (nM)	Rat Striata (D2)	0.05	[2]
SF9 Cells (D3, rat recombinant)	0.30	[2]	
CHO Cells (D4, human recombinant)	240	[2]	
K D (nM)	In Vitro (22°C)	0.04 ± 0.03	[9]
In Vitro (37°C)	2.03 ± 1.07	[9]	
In Vivo Baboon Striatum	0.22 ± 0.05	[9]	
In Vivo Baboon Thalamus	0.17 ± 0.05	[9]	
In Vivo Baboon Hippocampus	0.21 ± 0.07	[9]	

Table 2: In Vivo Kinetic Parameters of [18F]**fallypride** in Rhesus Monkeys

Brain Region	K1 (mL/min/g)	k2 (min <sup>-1</sup> )	k on (pmol/mL) <sup>-1</sup> (min) <sup>-1</sup>	k off (min <sup>-1</sup> )	B'max (pmol/mL)
Striatum	0.17	0.2	0.04	0.043	54
Frontal Cortex	0.21	0.24	0.22	0.043	0.3

Data derived from Christian et al. (2000) as cited in a simulation study.[\[10\]](#)

Table 3: [<sup>18</sup>F]**fallypride** Receptor Density (B'max) and Distribution Volume Ratios (DVR) in Non-Human Primates

Brain Region	B'max (pmol/mL) <a href="#">[11]</a>	DVR <a href="#">[4]</a>
Putamen	27	29
Caudate	23	26
Ventral Striatum	14	-
Thalamus	1.8	3.8
Amygdala	0.9	-
Frontal Cortex	-	1.7
Temporal Cortex	-	1.7

DVR = BP ND + 1. The cerebellum was used as the reference region.[\[4\]](#)

## Biodistribution and Dosimetry

Following intravenous injection, [<sup>18</sup>F]**fallypride** distributes throughout the body, with specific uptake in D2/D3 receptor-rich brain regions and clearance primarily through the hepatobiliary system and urinary tract.

### Brain Biodistribution

In both rodents and non-human primates, [<sup>18</sup>F]**fallypride** shows high accumulation in the striatum (caudate and putamen).[\[2\]](#) Significant, though lower, specific binding is also observed in key extrastriatal areas, including the thalamus, amygdala, hippocampus, and various cortical regions.[\[2\]](#)[\[4\]](#) The cerebellum is typically used as a reference region for non-specific binding due to its negligible D2/D3 receptor density, a practice validated in multiple studies.[\[4\]](#)[\[12\]](#) In monkeys, striatum-to-cerebellum ratios can reach approximately 10, while extrastriatal-to-cerebellum ratios are around 2.[\[2\]](#)

### Radiation Dosimetry

Understanding the radiation dose is critical for clinical applications. Dosimetry studies in humans provide estimates of the absorbed dose in various organs and the total effective dose.

Table 4: Human Radiation Dosimetry for [18F]fallypride

Organ	Mean Absorbed Dose (μSv/MBq)
Gallbladder	136.2 ± 66.1
Liver	84.4 ± 10.6
Urinary Bladder	78.3 ± 7.1
Effective Dose	17.6 ± 0.5

Data from Siessmeier et al. (2005) as cited in a study by Kessler et al.[13] An injection of 300 MBq results in an effective dose of approximately 5.3 mSv.[13]

## Experimental Protocols

Standardized protocols for radiosynthesis, imaging, and data analysis are essential for obtaining reliable and reproducible results with [18F]fallypride.

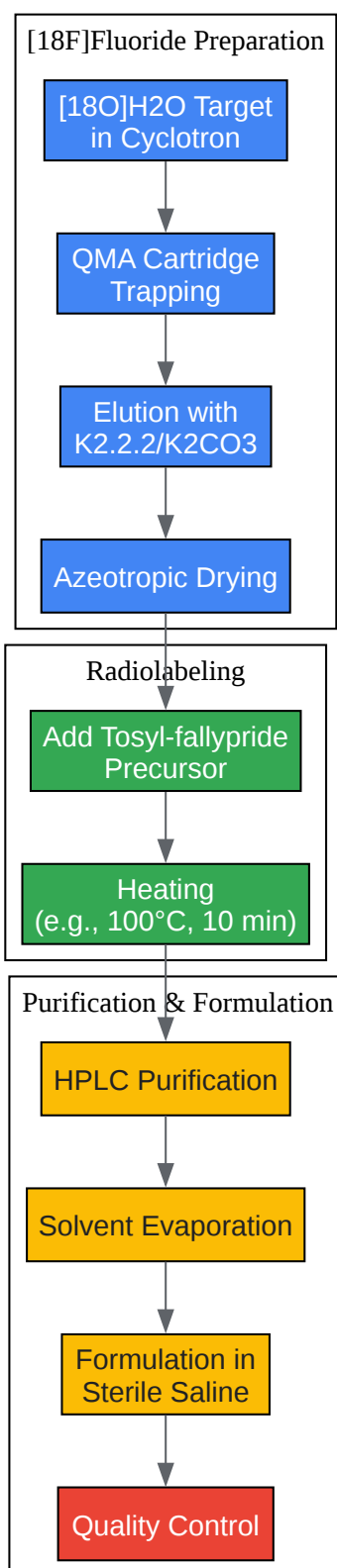
## Radiosynthesis of [18F]fallypride

The most common method for producing [18F]fallypride is through a one-step nucleophilic substitution reaction.

- Precursor: A tosylate-derivatized precursor, tosyl-fallypride, is typically used.[12][14]
- Fluorination: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA) and then eluted into a reaction vessel.[7][15] The fluoride is dried azeotropically.
- Reaction: The dried [18F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100-170°C).[7][14][15]
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).[7][15]

- Formulation: The purified [18F]**fallypride** fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.[\[12\]](#)[\[15\]](#)

Improved synthesis methods have been developed to achieve high molar activity (e.g., 300–550 GBq/μmol), which is crucial for avoiding receptor saturation, particularly in rodent studies.  
[\[7\]](#)



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**Caption:** Radiosynthesis workflow for  $[^{18}\text{F}]$ fallypride.

## PET Imaging Protocol

PET imaging protocols for [18F]**fallypride** are designed to capture the tracer's kinetic profile over an extended period.

- **Subject Preparation:** Subjects are typically positioned in the scanner to ensure the brain is within the field of view.
- **Tracer Administration:** A bolus injection of [18F]**fallypride** (e.g., ~185 MBq or 5 mCi for humans) is administered intravenously.[\[3\]](#)[\[10\]](#)
- **Dynamic Scanning:** Dynamic emission data acquisition begins simultaneously with the injection and continues for an extended period, often 3 to 4 hours, to allow the tracer to reach equilibrium in high-binding regions.[\[3\]](#)[\[5\]](#) The scan is often divided into blocks with breaks for patient comfort.[\[3\]](#)[\[5\]](#)
- **Frame Acquisition:** Data is acquired in frames of increasing duration (e.g., short frames initially to capture the blood flow phase, followed by longer frames).[\[5\]](#)
- **Attenuation Correction:** A CT or transmission scan is performed for attenuation correction.[\[3\]](#)[\[5\]](#)

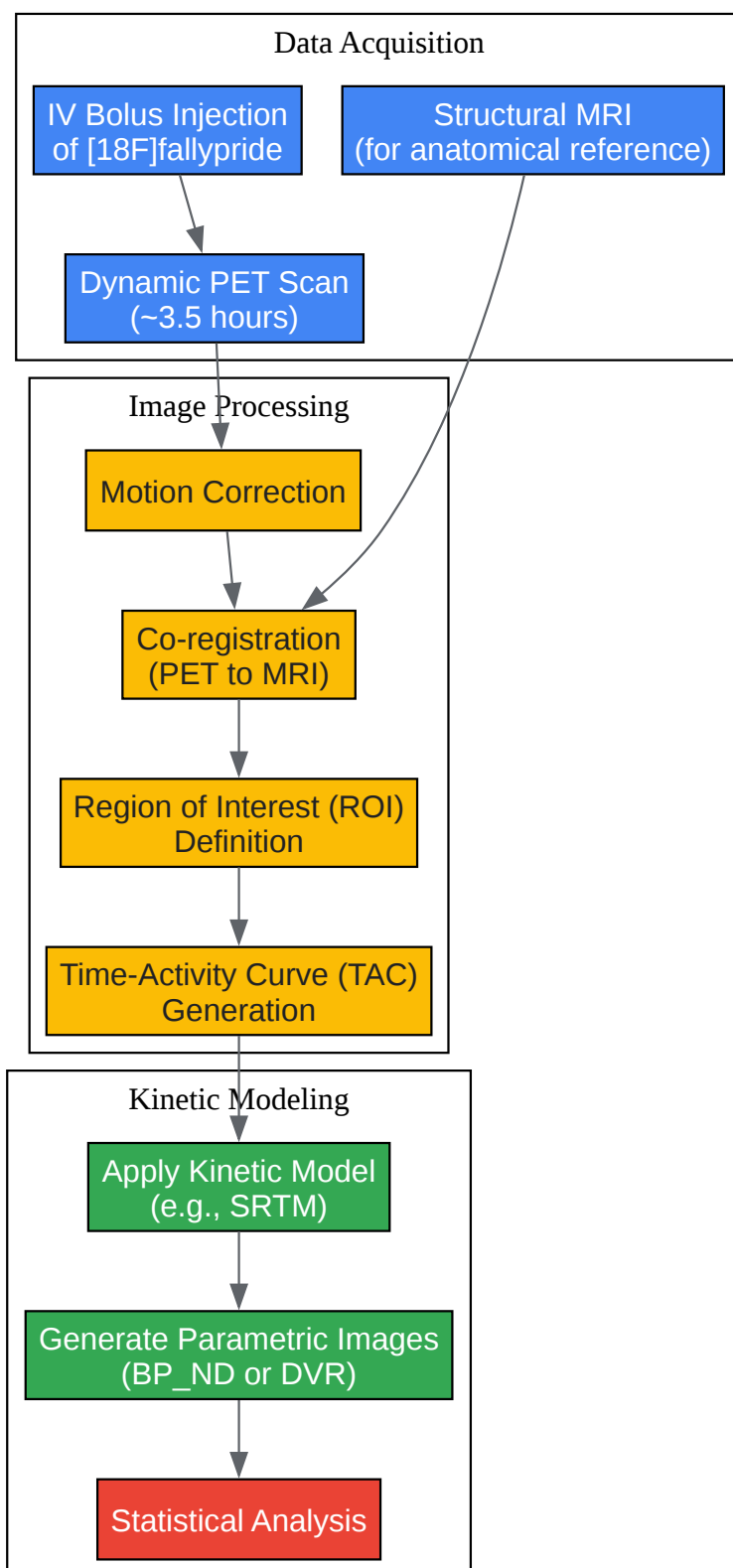
## Quantitative Data Analysis

Several kinetic models are used to analyze the dynamic PET data and extract quantitative parameters like the binding potential (BPND) or distribution volume ratio (DVR).

- **Simplified Reference Tissue Model (SRTM):** This is a widely used method that does not require arterial blood sampling.[\[3\]](#) It uses the time-activity curve from a reference region (cerebellum) as an input function to estimate BPND in target regions.[\[3\]](#)
- **Logan Graphical Analysis:** Another reference tissue method that uses a linear regression approach to estimate the DVR.[\[4\]](#)
- **Compartmental Models:** These models, which often require an arterial input function, provide detailed estimates of individual rate constants (e.g.,  $K_1$ ,  $k_2$ ,  $k_3$ ,  $k_4$ ).[\[4\]](#)

- Linearized Simplified Reference Region Model (LSSRM): This model is specifically adapted for dopamine release studies, as it can account for time-dependent changes in tracer displacement.[\[10\]](#)[\[16\]](#)





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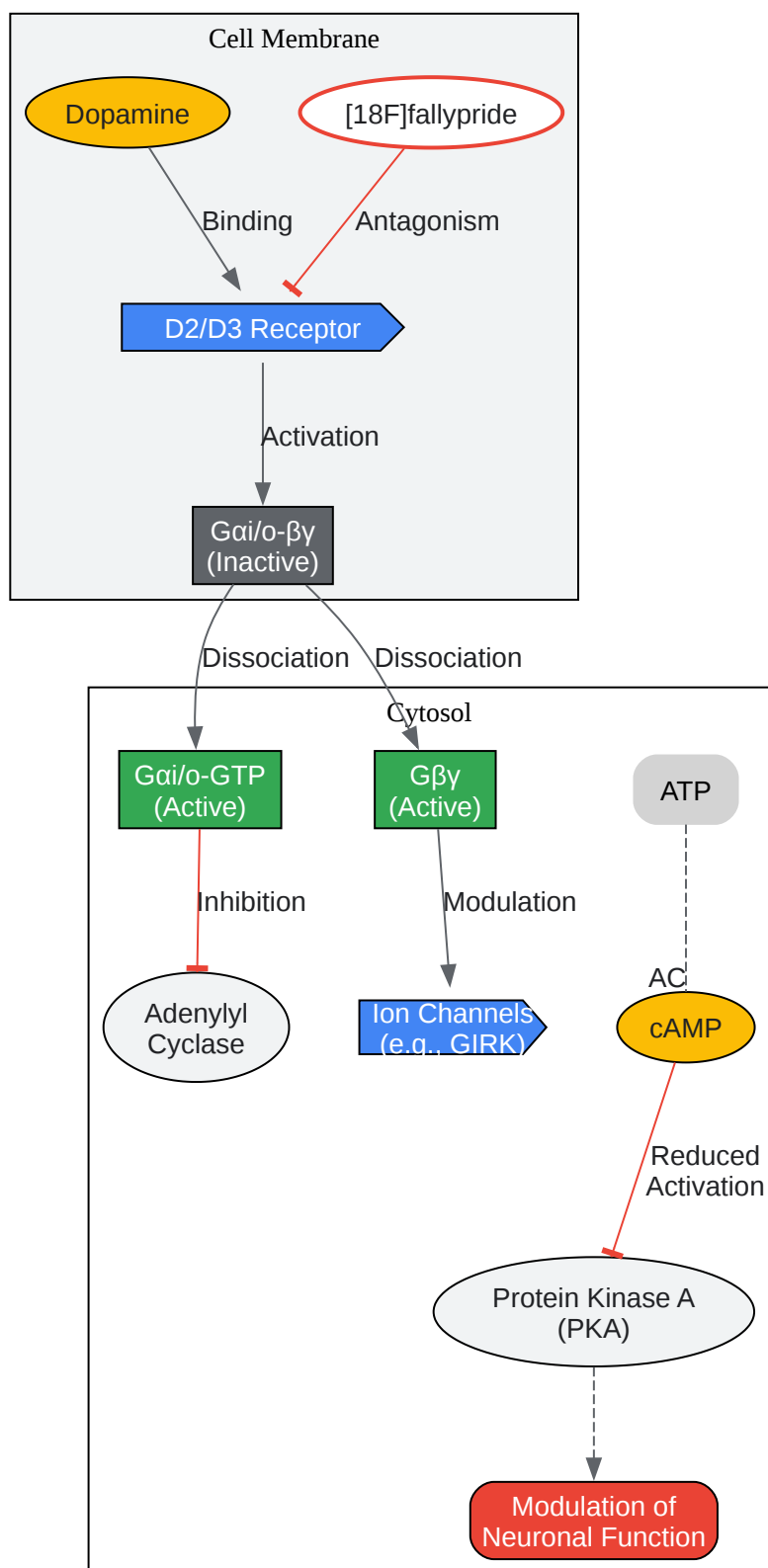
**Caption:** Experimental workflow for a typical  $[^{18}\text{F}]$ fallypride PET study.

## Dopamine D2/D3 Receptor Signaling

[18F]**fallypride** acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the D2-like family.<sup>[17]</sup> These receptors are primarily coupled to the Gai/o class of G-proteins.<sup>[17][18]</sup>

- **Receptor Activation (Blocked by Fallypride):** In the absence of an antagonist, dopamine binds to the D2/D3 receptor.
- **G-Protein Coupling:** This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gai/o, Gβ, Gy). The Gai/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
- **Downstream Effectors:**
  - **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).<sup>[17][19]</sup>
  - **Ion Channel Modulation:** The Gβγ subunit can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.<sup>[19]</sup>
- **Cellular Response:** The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream targets, including transcription factors, altering gene expression and ultimately modulating neuronal function.<sup>[17]</sup>

By blocking the binding of endogenous dopamine, [18F]**fallypride** prevents this signaling cascade from being initiated.



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**Caption:** Dopamine D2/D3 receptor signaling pathway (antagonized by [18F]fallypride).

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